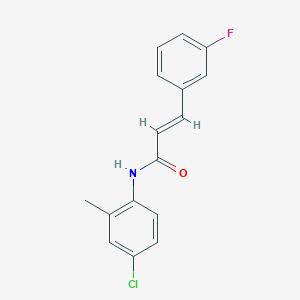
Octyl(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
- Reaction of the intermediate with phenylethylene to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Octyl(triphenyl)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .
Comparison with Similar Compounds
Triethylsilane: Another organosilicon compound with three ethyl groups attached to a silicon atom.
Triethoxysilane: Contains three ethoxy groups attached to a silicon atom and is used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .
Properties
CAS No. |
17106-33-1 |
|---|---|
Molecular Formula |
C26H32Si |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
octyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
InChI Key |
XBQHAKXEAHVCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


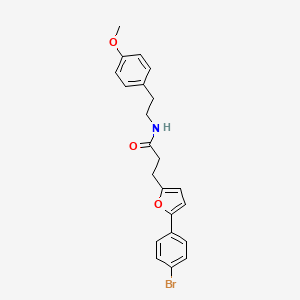
![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)

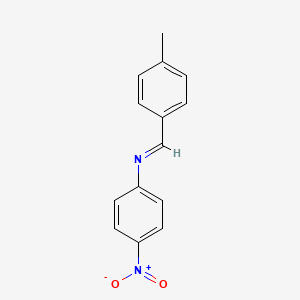
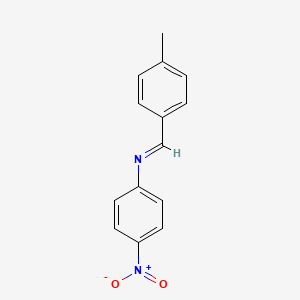



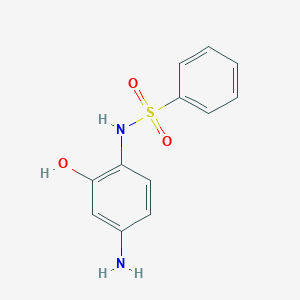
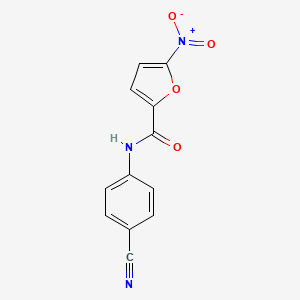

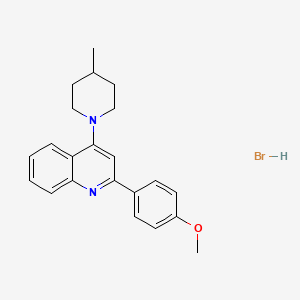
![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)
